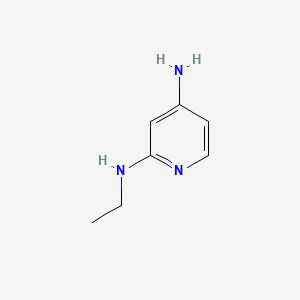

4-Amino-2-ethylaminopyridine

Description

4-Amino-2-ethylaminopyridine (EAEP) is a pyridine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.19 g/mol . It features an ethylamino (-NH-CH₂CH₃) substituent at position 2 and an amino (-NH₂) group at position 4 of the pyridine ring. EAEP is primarily utilized in laboratory research, industrial applications, and chemical synthesis due to its versatile reactivity . Its structural uniqueness lies in the combination of amino and ethylamino groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-N-ethylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBBUGFOJVAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718195 | |

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891855-87-1 | |

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylaminopyridine typically involves the reaction of 2-chloro-4-nitropyridine with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylaminopyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-ethylaminopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylaminopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs

EAEP belongs to a broader class of substituted pyridines. Key structural analogs include:

Key Structural Differences :

- EAEP vs. 4-Ethoxypyridin-2-amine: The ethylamino group in EAEP provides basicity and hydrogen-bonding capability, whereas the ethoxy group in the latter enhances hydrophobicity .

- EAEP vs. 4-(2-Aminoethyl)pyridine: EAEP’s ethylamino group is shorter and less flexible compared to the aminoethyl chain, affecting conformational stability .

Physicochemical Properties

Notes:

- EAEP’s dual amino groups enhance solubility in polar solvents like water or ethanol compared to ethoxy or methyl-substituted analogs .

- Chloro and nitro substituents in analogs (e.g., 4-Amino-2-chloropyridine) reduce solubility but increase reactivity in electrophilic substitutions .

Biological Activity

4-Amino-2-ethylaminopyridine (4-AEP) is a pyridine derivative that has garnered attention for its biological activity, particularly in the context of neurological disorders and as a potential therapeutic agent. This compound is known for its ability to enhance neurotransmitter release and modulate ion channels, which has implications for treating conditions such as multiple sclerosis and other neurodegenerative diseases.

The primary mechanism of action for 4-AEP involves the blockade of potassium channels, leading to increased neuronal excitability. This effect enhances the release of neurotransmitters such as acetylcholine, which is critical in the treatment of conditions like myasthenia gravis and other neuromuscular disorders. Additionally, 4-AEP has been shown to inhibit certain types of nitric oxide synthase (NOS), which may contribute to its neuroprotective effects in inflammatory conditions .

Neurological Effects

4-AEP has been studied for its potential in treating various neurological disorders. It has been observed to:

- Enhance neuromuscular transmission : By increasing the release of acetylcholine at the neuromuscular junction, it improves muscle strength in conditions like myasthenia gravis.

- Exhibit neuroprotective properties : In models of neuroinflammation, 4-AEP reduces neuronal damage by modulating inflammatory pathways and enhancing neuronal survival .

Case Studies

- Multiple Sclerosis : A clinical study indicated that patients with multiple sclerosis experienced improved motor function when treated with 4-AEP. The compound was administered in conjunction with standard therapies, leading to enhanced overall outcomes .

- Myasthenia Gravis : In a controlled trial, patients receiving 4-AEP showed significant improvements in muscle strength compared to those on placebo. The results suggest that 4-AEP can effectively augment cholinergic transmission in this population .

Toxicity and Safety

While 4-AEP demonstrates beneficial effects, it is also associated with certain toxicities, primarily due to its action on potassium channels which can lead to convulsions or seizures at high doses. Long-term studies are necessary to fully understand the safety profile of this compound .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Potassium channel blockade; NOS inhibition | Neurological disorders (e.g., MS) | Potential seizures at high doses |

| 2-Aminopyridine | K+ channel blocker | Antitumor agent | Moderate toxicity |

| 3-Aminopyridine | Neurotransmitter release enhancement | Cognitive enhancement | Low toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-ethylaminopyridine, and what purification methods are recommended?

- Methodological Answer : The synthesis of pyridine derivatives like this compound often involves protection/deprotection strategies. For example, intermediates can be prepared using magnesium-mediated coupling in ethanol, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane mixtures) . Deprotection steps (e.g., acid hydrolysis) yield the final amine product as a pale-yellow solid. Reaction optimization may require adjusting solvent systems (e.g., dichloromethane or methanol) to improve yield .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and amine functionality. For example, ¹H NMR signals in the range of δ 6.5–7.5 ppm indicate aromatic protons, while amine protons appear as broad singlets . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, and infrared spectroscopy (IR) confirms NH₂ stretching vibrations (~3300 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : While direct data for this compound is limited, analogs like 2-Amino-4-methylpyridine show solubility in polar solvents (DMF, water, lower alcohols) but limited solubility in nonpolar solvents (e.g., petroleum ether) . Stability testing should assess sensitivity to light, heat, and oxidation using accelerated degradation studies under controlled humidity and temperature .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Store at ambient temperatures in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts in this compound synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of amine precursors) and temperature gradients. For example, microwave-assisted synthesis may reduce reaction time and improve regioselectivity. Monitor reaction progress via TLC or HPLC, and employ scavenger resins to remove unreacted intermediates .

Q. What is the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer : SAR studies require systematic substitution of the ethylamine group. For example, replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) may enhance binding affinity to enzymes like nitric oxide synthase (NOS). Use in vitro enzyme assays (e.g., IC₅₀ measurements) and molecular docking simulations to validate interactions .

Q. How should researchers design experiments to resolve contradictory data in biological activity assays?

- Methodological Answer : Conduct dose-response curves in triplicate to assess reproducibility. Control for variables like solvent purity (e.g., DMF vs. DMSO effects) and cell line viability. Use statistical tools (e.g., ANOVA, t-tests) to identify outliers and validate significance thresholds (p < 0.05) .

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict enthalpy of formation (ΔfH°) and reaction free energy (ΔrG°). Compare results with experimental thermochemical data from NIST databases to refine computational models .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.